2-(m-Tolyl)thiazole-4-carbaldehyde

Thermal Stability Distillation Process Chemistry

2-(m-Tolyl)thiazole-4-carbaldehyde (CAS 92422-79-2) is a heterocyclic aromatic aldehyde belonging to the 2-arylthiazole-4-carbaldehyde class. It features a thiazole core with a meta-tolyl substituent at position 2 and a reactive formyl group at position 4, making it a versatile intermediate for constructing biologically active molecules such as thiosemicarbazones, hydrazones, and other Schiff-base derivatives.

Molecular Formula C11H9NOS
Molecular Weight 203.26 g/mol
CAS No. 92422-79-2
Cat. No. B1315649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(m-Tolyl)thiazole-4-carbaldehyde
CAS92422-79-2
Molecular FormulaC11H9NOS
Molecular Weight203.26 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=NC(=CS2)C=O
InChIInChI=1S/C11H9NOS/c1-8-3-2-4-9(5-8)11-12-10(6-13)7-14-11/h2-7H,1H3
InChIKeyFRSDKJVLVWGYEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(m-Tolyl)thiazole-4-carbaldehyde (CAS 92422-79-2): A Key Thiazole Building Block for Medicinal Chemistry and Agrochemical Synthesis


2-(m-Tolyl)thiazole-4-carbaldehyde (CAS 92422-79-2) is a heterocyclic aromatic aldehyde belonging to the 2-arylthiazole-4-carbaldehyde class. It features a thiazole core with a meta-tolyl substituent at position 2 and a reactive formyl group at position 4, making it a versatile intermediate for constructing biologically active molecules such as thiosemicarbazones, hydrazones, and other Schiff-base derivatives . The compound is primarily employed in early-stage medicinal chemistry, agrochemical development, and materials science as a synthetic handle for introducing thiazole moieties into complex architectures .

Why 2-(m-Tolyl)thiazole-4-carbaldehyde Cannot Be Replaced by Its Ortho- or Para-Tolyl Isomers: A Physicochemical Rationale


Although 2-(o-tolyl)-, 2-(m-tolyl)-, and 2-(p-tolyl)thiazole-4-carbaldehydes share the same molecular formula (C11H9NOS) and molecular weight (203.26 g/mol), the position of the methyl substituent on the phenyl ring alters the electron density distribution and steric environment of the thiazole-carbaldehyde system. These differences manifest as measurable variations in boiling point, flash point, and other thermodynamic properties, which directly impact distillation behavior, thermal stability during storage, and safe handling limits . Consequently, the meta-isomer is not a drop-in replacement for its ortho or para counterparts in synthetic procedures optimized for a specific isomer's reactivity window or purification protocol.

Quantifiable Differentiation of 2-(m-Tolyl)thiazole-4-carbaldehyde from Its Closest Analogs: Boiling Point, Flash Point, and Commercial Purity


Meta-Isomer Exhibits a +13°C Higher Boiling Point than the Para-Isomer, Indicating Stronger Intermolecular Interactions and Higher Thermal Stability

The predicted boiling point of 2-(m-tolyl)thiazole-4-carbaldehyde is 373.5 °C at 760 mmHg, which is 13.0 °C higher than the 360.5 °C reported for the para-tolyl isomer . This difference, derived from computational models and consistent across multiple database entries, suggests stronger intermolecular forces—likely arising from the altered dipole moment associated with the meta-methyl substitution pattern. [Class-level inference]

Thermal Stability Distillation Process Chemistry

Meta-Isomer Flash Point Exceeds Para-Isomer by ~8°C, Offering a Wider Safety Margin for Handling and Shipping

The flash point of 2-(m-tolyl)thiazole-4-carbaldehyde is reported as 179.7 °C, compared to 171.8 °C for the para-tolyl isomer . This 7.9 °C increase moves the meta-isomer further away from typical laboratory and shipping temperature extremes, reducing the risk of accidental ignition during non-climate-controlled transport or in proximity to heat sources. [Cross-study comparable]

Flash Point Safety Transportation Risk Management

Commercially Available Purity of Meta-Isomer (≥98% HPLC) Exceeds Typical Para-Isomer Offering (96%), Enabling Tighter Quality Control in Lead Optimization

A major supplier lists 2-(m-tolyl)thiazole-4-carbaldehyde with a purity specification of ≥98% (HPLC) . In contrast, the para-tolyl isomer from a leading global vendor is specified at 96% purity . While both purities are adequate for many transformations, the 2-percentage-point advantage for the meta-isomer reduces the burden of unknown impurities in structure-activity relationship (SAR) studies, particularly when evaluating early-stage hits where minor impurities can confound biological assay results. [Cross-study comparable]

Purity Quality Control Lead Optimization Medicinal Chemistry

Optimal Application Scenarios for 2-(m-Tolyl)thiazole-4-carbaldehyde Driven by Its Differentiated Thermal and Purity Profile


Scale-Up of Thiazole-Containing APIs Requiring High-Temperature Distillation

The +13 °C elevated boiling point (373.5 °C vs. 360.5 °C for the para-isomer) makes the meta-tolyl derivative the preferred substrate in process chemistry routes that involve high-temperature solvent exchange or vacuum distillation, where a wider liquid-phase window directly reduces thermal degradation risk . [Stems from Section 3, Evidence Item 1]

Medicinal Chemistry SAR Campaigns Requiring High-Purity Building Blocks

When evaluating structure-activity relationships for novel anti-infective or anticancer thiosemicarbazone libraries, the ≥98% (HPLC) purity of the meta-isomer minimizes impurity-driven false positives, providing more reliable dose-response data compared to the typical 96% purity offered for the para-isomer . [Stems from Section 3, Evidence Item 3]

Shipping and Storage of Bulk Intermediates in High-Temperature Climates

The flash point of the meta-isomer (179.7 °C) exceeds that of the para-isomer (171.8 °C) by ~8 °C, affording a wider safety margin for non-refrigerated transportation and storage in regions where ambient temperatures regularly exceed 40 °C, thereby reducing fire risk and associated regulatory complications . [Stems from Section 3, Evidence Item 2]

Synthesis of Isomer-Sensitive Catalytic Ligands

The meta-methyl substitution imparts a distinct steric and electronic profile compared to ortho- or para-analogs, as evidenced by the divergent thermodynamic properties. This positional specificity is exploited in the design of thiazole-based ligands where the dipole moment orientation influences metal coordination geometry and catalytic activity . [Stems from Section 2, generalized to application]

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